Cas no 1807273-91-1 (Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a versatile structure, incorporating chloro, cyano, and trifluoromethyl functional groups. This compound is particularly valuable in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and specialty materials due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in bioactive molecules. Its ethyl ester moiety allows for further derivatization under mild conditions. The compound’s well-defined reactivity profile makes it a useful intermediate in the development of advanced heterocyclic systems and fluorinated analogs with tailored properties.
Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate structure
1807273-91-1 structure
商品名:Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate
CAS番号:1807273-91-1
MF:C11H7ClF3NO2
メガワット:277.626992464066
CID:4947588

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate
    • インチ: 1S/C11H7ClF3NO2/c1-2-18-10(17)7-3-6(12)4-9(8(7)5-16)11(13,14)15/h3-4H,2H2,1H3
    • InChIKey: ZLZRSGGYAWUABT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=O)OCC)C(C#N)=C(C(F)(F)F)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 50.1

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017948-1g
Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate
1807273-91-1 97%
1g
2,820.00 USD 2021-06-18

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate 関連文献

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoateに関する追加情報

Recent Advances in the Study of Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate (CAS: 1807273-91-1)

Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate (CAS: 1807273-91-1) is a fluorinated aromatic ester that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by the presence of chloro, cyano, and trifluoromethyl substituents on the benzene ring, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

One of the key areas of research involving Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate is its role as a building block for the synthesis of small-molecule inhibitors targeting specific enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of potent inhibitors of protein kinases, which are critical targets in cancer therapy. The trifluoromethyl group in particular was found to enhance the binding affinity of the inhibitors to the kinase active site, while the chloro and cyano substituents contributed to the overall stability and pharmacokinetic properties of the resulting compounds.

In addition to its applications in oncology, Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate has also been investigated for its potential in antimicrobial drug development. A recent preprint on bioRxiv highlighted its incorporation into novel compounds designed to target bacterial efflux pumps, a major mechanism of antibiotic resistance. The study reported that derivatives of this compound exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with minimal cytotoxicity to human cells.

The synthetic routes to Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate have also been a subject of optimization in recent literature. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a palladium-catalyzed cyanation reaction followed by esterification. This advancement is expected to facilitate larger-scale applications of the compound in both academic and industrial settings.

Looking ahead, the versatility of Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate suggests that it will continue to be a valuable tool in medicinal chemistry. Ongoing research is exploring its potential in other therapeutic areas, such as neurodegenerative diseases and inflammation, where its unique physicochemical properties may offer advantages over existing scaffolds. Furthermore, computational studies are being employed to predict new derivatives with enhanced biological activity, leveraging the compound's modular structure for rapid analog generation.

In conclusion, Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate (CAS: 1807273-91-1) represents a promising chemical entity with broad applicability in drug discovery. Its recent advancements in synthesis, biological evaluation, and computational modeling underscore its potential to contribute to the development of next-generation therapeutics. As research in this area progresses, it will be important to further elucidate the structure-activity relationships of its derivatives and optimize their pharmacological profiles for clinical translation.

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